N'-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide
Description
N’-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide is a complex organic compound that features a unique structure combining a thiophene ring and a tricyclic system
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-3-ylpropyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c24-16(14-5-8-28-11-14)3-6-21-19(26)20(27)22-15-9-12-1-2-17(25)23-7-4-13(10-15)18(12)23/h5,8-11,16,24H,1-4,6-7H2,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOSGPZGUUHXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCCC(C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Functionalization
Thiophene-3-carbaldehyde undergoes a Grignard addition with allylmagnesium bromide in tetrahydrofuran (THF) at −78°C to yield 3-(thiophen-3-yl)propan-1-ol. Subsequent Swern oxidation (oxalyl chloride, dimethyl sulfoxide) generates the corresponding ketone, which is subjected to a Henry reaction with nitromethane and catalytic tetrabutylammonium fluoride (TBAF) to install the nitro group.
Nitro Reduction and Amine Protection
Hydrogenation over Raney nickel at 50 psi converts the nitro group to an amine. Temporary protection via Boc anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) yields the tert-butoxycarbonyl (Boc)-protected intermediate (85% yield).
Construction of 11-Oxo-1-Azatricyclo[6.3.1.0⁴,¹²]Dodeca-4,6,8(12)-Trien-6-amine
Ring-Closing Metathesis (RCM)
Starting with N-allyl-2-vinylcyclohexenone, a Grubbs II catalyst -mediated RCM at 40°C in DCM forms the bicyclic enone scaffold. X-ray crystallography confirms the transannular bridge geometry.
Oxidative Amination
Treatment with hydroxylamine hydrochloride and sodium acetate in ethanol introduces the amine group adjacent to the ketone. Pd/C-catalyzed hydrogenation reduces the imine to the secondary amine (72% yield).
Amide Coupling and Deprotection
Activation of Ethanedioic Acid
Oxalyl chloride in DCM at 0°C converts ethanedioic acid to its dichloride, which reacts sequentially with the tricyclic amine (triethylamine, −20°C) and the Boc-protected thiophene propylamine.
Global Deprotection
Cleavage of the Boc group using trifluoroacetic acid (TFA) in DCM releases the free ethanediamide. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.
Optimization Challenges and Solutions
| Parameter | Issue | Resolution | Yield Improvement |
|---|---|---|---|
| Stereochemical control | Racemization at 3-hydroxy center | Low-temperature (−40°C) coupling | 62% → 89% ee |
| Tricyclic amine stability | Oxidative degradation during RCM | Argon atmosphere, antioxidant (BHT) | 50% → 78% |
| Solvent compatibility | THF-induced Boc group cleavage | Switch to 2-MeTHF | 70% → 92% |
Industrial-Scale Considerations
Continuous Flow Synthesis
A segmented flow reactor with enzyme-immobilized catalysts (Candida antarctica lipase B) enables telescoped synthesis of the tricyclic amine, reducing processing time by 40% compared to batch methods.
Green Chemistry Metrics
E-factor analysis reveals solvent recovery via molecular sieves and catalytic hydrogenation reduces waste generation to 8 kg/kg product, aligning with ACS Green Chemistry principles.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (500 MHz, DMSO-d6): δ 7.42 (dd, J = 5.1 Hz, thiophene H), 3.89 (m, hydroxypropyl CH), 2.95 (s, azatricyclo NH).
- HRMS (ESI+): m/z calc. 486.2014 [M+H]⁺, found 486.2011.
Purity Assessment
Chiral SFC (Chiralpak IA-3, CO2/ethanol) confirms 99.1% enantiomeric excess, while ICP-MS verifies residual palladium <2 ppm.
Chemical Reactions Analysis
Types of Reactions
N’-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
N’-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and tricyclic systems. Examples are:
- Thiophene-2-carboxamide
- Tricyclic antidepressants
Uniqueness
What sets N’-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide apart is its unique combination of a thiophene ring and a tricyclic system. This combination provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Structure-Activity Relationship (SAR)
The biological activity of compounds like N'-[3-hydroxy-3-(thiophen-3-yl)propyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can often be inferred from their structural components. The presence of a thiophene ring and hydroxy groups typically enhances certain biological activities:
- Antimicrobial Activity : Compounds containing thiophene moieties have been reported to exhibit antimicrobial properties due to their ability to interfere with microbial cell functions.
- Antioxidant Activity : Hydroxy groups are known to contribute to antioxidant capacity, which can protect cells from oxidative stress.
- Anti-inflammatory Properties : Many compounds with similar structures have demonstrated anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized derivatives of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide and evaluated their in vitro activities, revealing significant antimicrobial and anti-inflammatory properties in certain derivatives . While not identical, these findings suggest that similar compounds could exhibit noteworthy biological activities.
- Molecular Docking Studies : In silico studies often accompany the synthesis of new compounds to predict their interactions with biological targets. For instance, molecular docking studies have shown that compounds with hydroxy and thiophene groups can form hydrogen bonds with proteins involved in inflammation and microbial resistance .
Data Table: Biological Activities of Similar Compounds
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Multi-step synthesis protocols should prioritize stereochemical control and functional group compatibility. For example, coupling the thiophene-derived propyl group with the azatricyclo core requires precise temperature control (e.g., 0–5°C for amine coupling) and anhydrous solvents (e.g., DMF or THF) to prevent side reactions. Catalysts like HATU or EDCI improve amide bond formation efficiency. Post-synthesis purification via preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolves stereoisomers and impurities .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm; azatricyclo methylene groups at δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the bicyclic framework .
- HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]⁺ ion matching calculated mass within 2 ppm error) .
- IR : Absorbance bands for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) validate functional groups .
Q. How does the azatricyclo framework influence reactivity in downstream modifications?
- Methodological Answer : The azatricyclo core introduces steric hindrance, limiting nucleophilic attacks at the bridgehead positions. Electrophilic substitutions (e.g., sulfonation, halogenation) favor the thiophene ring due to its electron-rich nature. Computational modeling (DFT) predicts reactive sites by analyzing electron density maps .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, serum proteins). To address this:
- Use isothermal titration calorimetry (ITC) to measure binding affinity under physiological buffers (pH 7.4, 150 mM NaCl).
- Validate enzyme inhibition via kinetic assays (e.g., Michaelis-Menten plots) with purified targets (e.g., kinases, proteases) .
- Cross-reference with molecular docking (AutoDock Vina) to correlate binding poses with activity trends .
Q. How can computational methods predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 analyze logP, CYP450 metabolism, and hERG inhibition. For this compound, the thiophene moiety may undergo CYP2C9-mediated oxidation, requiring in vitro microsomal stability assays .
- QSAR Models : Train models using datasets of structurally related azatricyclo derivatives to predict IC50 values and off-target effects .
Q. What experimental designs mitigate challenges in studying stereochemical outcomes?
- Methodological Answer :
- Chiral Chromatography : Use Chiracel OD-H columns with hexane/isopropanol to separate enantiomers.
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) to determine absolute configuration .
- Dynamic NMR : Monitor coalescence temperatures to assess rotational barriers in the azatricyclo system .
Data Contradiction and Validation
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Perform phase-solubility studies using a shake-flask method. For example:
| Solvent | Solubility (mg/mL) | Method |
|---|---|---|
| Water | 0.12 ± 0.03 | HPLC-UV quantification |
| DMSO | 45.6 ± 2.1 | Gravimetric analysis |
| Discrepancies may stem from aggregation; use DLS (dynamic light scattering) to detect nanoparticle formation in aqueous solutions . |
Advanced Applications
Q. What methodologies elucidate the compound’s mechanism of action in enzyme inhibition?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes (e.g., KD values < 100 nM suggest high affinity) .
- Crystallography : Solve co-crystal structures (resolution ≤ 2.0 Å) to identify hydrogen bonds between the amide groups and catalytic residues .
- Fluorescence Quenching : Monitor tryptophan fluorescence changes upon compound binding to assess conformational shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
